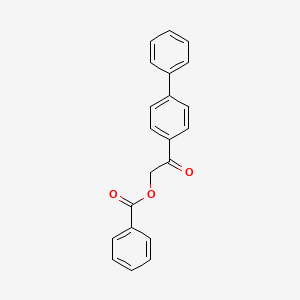
p-Phenylphenacyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Phenylphenacyl benzoate: is an organic compound with a unique structure. It consists of a benzene ring (phenyl group) attached to a phenacyl group via an ester linkage. The compound appears as colorless, fine crystalline powder with a melting point of 68-70°C and a boiling point of 298-299°C . Its geranium-like odor makes it distinctive.
Preparation Methods
The synthesis of p-Phenylphenacyl benzoate typically involves esterification. Here are the common methods:
- Esterification Reaction:
- Reacting benzoic acid with benzyl alcohol in the presence of a catalyst (such as sulfuric acid) leads to the formation of This compound .
- The reaction proceeds as follows:
Benzoic acid+Benzyl alcoholCatalystp-Phenylphenacyl benzoate+Water
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a solvent in industrial processes due to its ability to dissolve organic compounds.
Biology and Medicine: Limited direct applications, but its reactivity makes it useful in synthetic chemistry.
Industry: As a versatile solvent, it finds applications in various chemical processes.
Mechanism of Action
Notable Targets: The compound’s effects are not well-studied, but it likely interacts with cellular components due to its reactivity.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: stands out due to its phenacyl group, which imparts reactivity and solubility.
Similar Compounds: Other esters, such as and , share similarities but lack the phenacyl moiety.
Remember that p-Phenylphenacyl benzoate
Properties
CAS No. |
4347-61-9 |
|---|---|
Molecular Formula |
C21H16O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] benzoate |
InChI |
InChI=1S/C21H16O3/c22-20(15-24-21(23)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2 |
InChI Key |
LYRKZCCOQJWSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















